molecular formula C13H16O2 B6258050 4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 23204-02-6

4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B6258050
CAS No.: 23204-02-6
M. Wt: 204.26 g/mol
InChI Key: LOGVJPMKVSHMGR-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound belonging to the class of naphthalene derivatives This compound features a tetrahydronaphthalene core with two methyl groups at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with 4,4-dimethyl-1,2,3,4-tetrahydronaphthalene.

    Oxidation: The methyl groups are oxidized to form the corresponding carboxylic acid. This can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Purification: The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Oxidation: Large-scale oxidation processes using continuous flow reactors to ensure efficient conversion and high yield.

    Catalysis: Employing catalytic methods to enhance reaction rates and selectivity, potentially using metal catalysts.

    Separation Techniques: Advanced separation techniques such as distillation or extraction to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

    Oxidation: Formation of diketones or carboxylic acid derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,4-dimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. The carboxylic acid group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid: Lacks the dimethyl groups, resulting in different chemical properties and reactivity.

    4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene:

    Naphthalene-2-carboxylic acid: Lacks the tetrahydro and dimethyl groups, leading to different structural and electronic characteristics.

Uniqueness

4,4-Dimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the presence of both the dimethyl groups and the carboxylic acid group on the tetrahydronaphthalene core. This combination imparts distinct chemical and physical properties, making it valuable for specific synthetic and research applications.

Properties

CAS No.

23204-02-6

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

4,4-dimethyl-2,3-dihydro-1H-naphthalene-2-carboxylic acid

InChI

InChI=1S/C13H16O2/c1-13(2)8-10(12(14)15)7-9-5-3-4-6-11(9)13/h3-6,10H,7-8H2,1-2H3,(H,14,15)

InChI Key

LOGVJPMKVSHMGR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC2=CC=CC=C21)C(=O)O)C

Purity

95

Origin of Product

United States

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